molecular formula C20H19BrN2O2 B2946014 2-bromo-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851402-97-6

2-bromo-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Katalognummer B2946014
CAS-Nummer: 851402-97-6
Molekulargewicht: 399.288
InChI-Schlüssel: VSZHSZXBBKNRRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-bromo-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a quinoline ring, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a quinoline ring via an ethyl linker. The bromine atom on the benzamide ring is a significant feature, as halogens are often used in medicinal chemistry to improve the activity of pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could influence its solubility and stability .

Wissenschaftliche Forschungsanwendungen

Cobalt-Promoted Dimerization

The compound has been involved in research exploring the cobalt-promoted dimerization of benzamides, including aminoquinoline benzamides. This process, utilizing oxygen as a terminal oxidant, is significant in the development of methodologies for creating complex molecular structures in organic chemistry (Grigorjeva & Daugulis, 2015).

Ligands for σ Receptors

Studies have investigated the compound's role as a ligand for σ receptors. Its structural modifications, particularly in the amine portion, have been analyzed to understand its binding affinity and selectivity for σ1 and σ2 receptors. This research is pivotal in the development of drugs targeting these receptors, which are implicated in several neurological and psychiatric disorders (Xu, Lever, & Lever, 2007); (Fan, Lever, & Lever, 2011).

Antipsychotic Agents

Research into conformationally restricted analogues of certain benzamides, including the subject compound, has been conducted to explore their potential as antipsychotic agents. This involves evaluating their ability to bind to dopamine receptors, a critical factor in the effectiveness of antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).

Antiviral and Cytotoxic Activities

The compound has been a part of studies focusing on its antiviral and cytotoxic activities. This includes research on derivatives of the compound for their potential in combating viral infections like HIV and HSV (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Monoamine Oxidase Inhibitors

Some studies have synthesized derivatives of the compound to investigate their properties as monoamine oxidase inhibitors, a class of drugs used primarily in the treatment of depression and Parkinson's disease (Misra, Dwivedi, & Parmar, 1980).

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, given the known biological activities of benzamides and quinolines . Additionally, further studies could investigate its synthesis, reactivity, and physical and chemical properties.

Eigenschaften

IUPAC Name

2-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-9-15-11-14(19(24)23-18(15)10-13(12)2)7-8-22-20(25)16-5-3-4-6-17(16)21/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZHSZXBBKNRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.